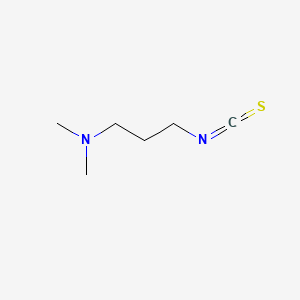

N-(3-isothiocyanatopropyl)-N,N-dimethylamine

Description

Table: Predicted Quantum Chemical Properties

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 3.8 D | DFT/B3LYP/6-31G* |

| Partial Charge (S) | -0.45 | Mulliken Analysis |

| Partial Charge (N) | +0.30 | Mulliken Analysis |

Properties

IUPAC Name |

3-isothiocyanato-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXHWJITNCSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181840 | |

| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27421-70-1 | |

| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027421701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Dimethylamino)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-isothiocyanatopropyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Dimethylamine and Isothiocyanate

One of the most straightforward methods for synthesizing N-(3-isothiocyanatopropyl)-N,N-dimethylamine involves the reaction of dimethylamine with an appropriate isothiocyanate. The following steps outline this process:

Reactants : Dimethylamine and 3-bromopropyl isothiocyanate.

-

- Dimethylamine is dissolved in a solvent such as dichloromethane.

- 3-bromopropyl isothiocyanate is added dropwise to the solution while maintaining a temperature of around 0°C to 5°C to control the exothermic reaction.

- The mixture is stirred at room temperature for several hours.

- After completion, the reaction mixture is washed with water to remove unreacted materials and by-products.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield this compound.

Yield : Typically, this method can achieve yields of approximately 70-85% depending on the reaction conditions and purity of the starting materials.

Alternative Method via N-Alkylation

Another method involves N-alkylation of dimethylamine with an alkyl halide followed by thiocyanation:

Reactants : Dimethylamine and an alkyl halide (e.g., 3-chloropropyl bromide).

-

- Dimethylamine is reacted with an alkyl halide in a polar aprotic solvent such as DMSO (dimethyl sulfoxide).

- The reaction is conducted at elevated temperatures (around 50-70°C) for several hours.

- Following the formation of N-alkyldimethylamine, potassium thiocyanate is added to the mixture.

- The reaction is allowed to proceed under reflux conditions for a specified time.

- After completion, the product is extracted using organic solvents, dried, and purified.

Yield : This method can yield approximately 60-75% of this compound.

Analytical Data

The synthesized compound can be analyzed using various techniques to confirm its structure and purity:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Used to determine the molecular structure and confirm the presence of functional groups. |

| Mass Spectrometry (MS) | Provides molecular weight information and confirms the identity of the compound. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands. |

Research Findings

Recent studies have focused on optimizing these synthesis methods to improve yields and reduce by-products:

Optimization Studies : Research indicates that adjusting the stoichiometry of reactants can significantly enhance yields without compromising purity.

Environmental Considerations : Some studies advocate for greener synthesis methods that utilize less hazardous solvents or alternative reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(3-isothiocyanatopropyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

Oxidation Reactions: The isothiocyanate group can be oxidized to form isocyanates or other oxidized derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Solvents: Dichloromethane, ethanol, water

Major Products Formed:

Thioureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Dithiocarbamates: Formed by the reaction with thiols

Scientific Research Applications

N-(3-isothiocyanatopropyl)-N,N-dimethylamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various isothiocyanate derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-isothiocyanatopropyl)-N,N-dimethylamine involves the interaction of the isothiocyanate group with biological molecules. The compound can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the formation of covalent adducts. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The molecular targets and pathways involved include:

Proteins: Modification of cysteine residues in proteins, leading to altered protein function.

DNA: Formation of adducts with DNA bases, resulting in DNA damage and apoptosis.

Cell Signaling Pathways: Inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways.

Comparison with Similar Compounds

Key Findings and Contradictions

Its biological effects remain speculative.

Reactivity Trade-offs : Compared to simple amines like N,N-Diisopropylethylamine, the isothiocyanate group introduces higher reactivity but reduces suitability as a base.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-isothiocyanatopropyl)-N,N-dimethylamine?

The synthesis typically involves reacting N,N-dimethyl-1,3-diaminopropane with thiophosgene or carbon disulfide under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for maintaining reactivity while minimizing side reactions .

- Temperature : Reactions are often conducted at 0–5°C to control exothermicity and prevent decomposition of the isothiocyanate group .

- Catalyst : Triethylamine or Hunig’s base (N,N-diisopropylethylamine) is used to neutralize HCl byproducts, improving yield . Yield optimization (75–91%) can be achieved by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Gas Chromatography (GC) : For purity assessment and impurity profiling. Use a flame-ionization detector with a 0.5-mm × 15-m column (phase G5) and nitrogen carrier gas (7.5 mL/min). Programmed temperature gradients (100°C to 215°C) resolve impurities like unreacted amines .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with dimethylamine protons appearing at δ 2.2–2.4 ppm and isothiocyanate groups at δ 3.5–3.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 175.1) .

Q. How can this compound be applied in biomedical research?

The compound’s isothiocyanate group enables covalent binding to biomolecules. Applications include:

- Drug delivery : Conjugation with siRNA or peptides via amine-reactive chemistry to form stable nanoparticles. Optimal nitrogen-to-phosphate (N/P) ratios (e.g., 80–120) balance transfection efficiency and cytotoxicity .

- Bioconjugation : Labeling antibodies or proteins for imaging (e.g., fluorescein isothiocyanate (FITC) analogs) .

Q. What factors influence the stability of this compound during storage?

- Moisture : Hydrolysis of the isothiocyanate group necessitates anhydrous storage (e.g., sealed vials with desiccants) .

- Temperature : Store at –20°C in dark conditions to prevent thermal degradation .

- Solvent : Dissolve in dry DMSO or DMF for long-term stability .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other isothiocyanate derivatives in crosslinking reactions?

The dimethylamine moiety enhances solubility in aqueous and organic phases, enabling broader pH compatibility (pH 6–9) compared to aliphatic isothiocyanates. Kinetic studies show faster conjugation rates (t₁/₂ ~30 min) with lysine residues at 25°C, attributed to reduced steric hindrance .

Q. What methodologies are used to assess cytotoxicity of this compound in cellular models?

- MTT/Proliferation assays : SKOV3 cells treated with siRNA/DMAPA-chems nanoparticles (N/P=100) showed >95% viability, indicating low toxicity .

- Flow cytometry : Detect apoptosis via Annexin V/PI staining after 48-hour exposure .

- Hemolysis assays : <5% hemolysis at concentrations ≤100 µM confirms blood compatibility .

Q. How can researchers resolve contradictions in data regarding the buffering capacity of this compound in nanoparticle formulations?

Discrepancies in endosomal escape efficiency (e.g., 60–80% in HeLa vs. 40–50% in MCF7 cells) may arise from:

- Cell-specific uptake mechanisms : Clathrin-mediated vs. caveolae-dependent pathways .

- N/P ratio adjustments : Higher N/P ratios (120) improve buffering but increase cytotoxicity. Validate via pH titration (ΔpH 2.5–5.0) and proton sponge effect assays .

Q. What advanced strategies enhance the targeting efficiency of this compound-conjugated nanoparticles?

- Surface functionalization : Coating with polyethylene glycol (PEG) or ligands (e.g., folate) reduces nonspecific uptake .

- Dual conjugation : Attach fluorescent probes (e.g., FITC) and targeting peptides in a stepwise manner to avoid steric clashes .

Q. How can impurity profiles of this compound be rigorously analyzed?

- GC-MS : Identify byproducts like N,N-dimethyl-1,3-diaminopropane (RRT 0.33) or thiourea derivatives (RRT 1.19) using retention time libraries .

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .

Q. What are the emerging applications of this compound in material science?

The compound is used to synthesize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.